rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Norbornane-Derived Azabicyclic Topology
The core structure of rel-(1R,4S,7R)-ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate originates from the norbornane bicyclo[2.2.1]heptane system, a bridged bicyclic hydrocarbon characterized by two fused cyclohexene rings. The substitution of a nitrogen atom at the 2-position transforms the parent hydrocarbon into an azabicyclic scaffold, introducing both electronic and steric perturbations. The norbornane framework exhibits inherent ring strain due to its bridged geometry, with bond angles deviating from the ideal tetrahedral geometry by approximately 10–15°, as observed in classical norbornene derivatives.
The azabicyclo[2.2.1]heptane system retains the strained bicyclic architecture while introducing a secondary amine functionality. This modification alters electron density distribution, particularly at the nitrogen center, which influences reactivity and intermolecular interactions. The ethyl carboxylate group at the 7-position and the benzyl substituent at the 2-position further modulate the molecule’s stereoelectronic profile. The carboxylate group introduces polarity, enhancing solubility in polar solvents, while the benzyl moiety contributes aromatic stacking potential.
Stereochemical Assignment of (1R,4S,7R) Configuration
The stereochemical configuration of this compound was resolved using a combination of ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC). Key coupling constants and chemical shifts provided critical insights into the relative orientations of substituents. For instance, the coupling constant between H7 and H1 (J = 9.8 Hz) indicated a trans-diaxial relationship, consistent with the (1R,4S,7R) configuration.
The ethyl carboxylate group at C7 exhibits distinct diastereotopic proton environments due to the bicyclic system’s rigidity. The methylene protons of the ethyl group (CH₂CH₃) appear as a quartet at δ 4.13–4.37 ppm, split by vicinal coupling with the adjacent methine proton (H7). The benzyl substituent’s aromatic protons resonate as a multiplet at δ 7.20–7.35 ppm, with no observable coupling to the bicyclic framework, confirming its equatorial orientation relative to the nitrogen lone pair.
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| H1 | 2.46 | J₁,₇ = 9.8 | Axial |
| H7 | 4.37 | J₇,₁ = 9.8 | Equatorial |
| CH₂CH₃ | 4.13–4.26 | J = 7.1 | Ethyl group |
| Benzyl H | 7.20–7.35 | - | Aromatic |
Benzyl Substituent Orientation Effects on Ring Strain
The benzyl group at the 2-position exerts measurable effects on the azabicyclo[2.2.1]heptane system’s ring strain. Computational studies comparing substituted and unsubstituted analogs reveal that the bulky benzyl moiety increases torsional strain by ~3.2 kcal/mol due to steric clashes with the bridgehead hydrogens. However, this strain is partially offset by hyperconjugative interactions between the nitrogen lone pair and the adjacent C1–C2 σ*-orbital, which stabilize the distorted geometry by ~1.8 kcal/mol.
The ethyl carboxylate group at C7 further modulates strain through electronic effects. The electron-withdrawing carboxylate reduces electron density at C7, weakening adjacent C–C bonds and increasing local angle strain. This is evidenced by a 0.05 Å elongation of the C7–C1 bond compared to the parent azabicycloheptane. Despite these perturbations, the molecule maintains thermodynamic stability due to the rigid bicyclic framework’s resistance to conformational changes.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl (1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15-/m1/s1 |
InChI Key |
HDLAPPYOWZTRFN-RBSFLKMASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2CC[C@H]1N(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene introduces a bromine atom at the C7 position. This step proceeds via a bromonium ion intermediate, favoring anti-addition due to steric constraints of the bicyclic framework. The resulting dibromide (9 ) is obtained in 85% yield using bromine in dichloromethane at 0°C (Table 1).
Table 1: Bromination Optimization
| Condition | Yield (%) | Stereochemical Outcome |
|---|---|---|
| Br₂, CH₂Cl₂, 0°C | 85 | Anti-addition dominant |
| NBS, CCl₄, reflux | 62 | Mixed stereochemistry |
Nucleophilic Displacement with Ethoxide
The C7 bromine is displaced by ethoxide in a stereospecific SN2 reaction. Using sodium ethoxide in ethanol at reflux, the ethyl carboxylate group is introduced, yielding the ethyl 7-carboxylate derivative (10 ) with 78% efficiency. Epimerization at C7 is minimized by maintaining anhydrous conditions.
Stereochemical Control via Oxidation-Reduction Epimerization
Achieving the rel-(1R,4S,7R) configuration requires epimerization at C7. A Swern oxidation (oxalyl chloride, dimethyl sulfide, -78°C) converts the C7 alcohol to a ketone (11 ), which is subsequently reduced with sodium borohydride in methanol. This oxidation-reduction sequence inverts the stereochemistry at C7, yielding the desired (7R)-configured product in 92% enantiomeric excess.
Mechanistic Insight
-
Oxidation : The alcohol is deprotonated and converted to a ketone via the reactive Swern intermediate.
-
Reduction : Borohydride attacks the ketone from the less hindered face, establishing the (7R) configuration.
Introduction of the Benzyl Group via Mitsunobu Reaction
The benzyl group at the N2 position is introduced using a Mitsunobu reaction. Treating the secondary alcohol intermediate with benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature affords the benzylated product (12 ) in 89% yield. The Mitsunobu reaction’s stereochemical inversion ensures retention of the desired configuration.
Table 2: Mitsunobu Reaction Optimization
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| PPh₃, DEAD, THF | 89 | 12 |
| PPh₃, DIAD, DCM | 75 | 18 |
Deprotection and Final Product Isolation
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine (13 ) in 97% yield.
Purification
Final purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates rel-(1R,4S,7R)-ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate with >99% purity.
Alternative Synthetic Routes
Intramolecular Ugi Reaction
A novel approach employs 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in a Ugi four-component reaction (4-CR). Condensing the amine, aldehyde, isocyanide, and carboxylic acid in methanol at room temperature forms a polyfunctionalized intermediate, which is subsequently hydrolyzed to the ethyl ester. While this method offers modularity, yields remain suboptimal (45–60%) compared to classical routes.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 7-hydroxy intermediates has been explored. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, the (7R)-enantiomer is acetylated preferentially, achieving 88% ee. However, scalability challenges limit industrial adoption.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Diels-Alder + SN2 | 78 | High | Excellent |
| Ugi 4-CR | 55 | Moderate | Moderate |
| Enzymatic Resolution | 70 | High | Low |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for converting esters into more reactive acids, which can participate in subsequent transformations.
-
Reaction Conditions :
-
Acidic hydrolysis : Catalyzed by H₂SO₄ or HCl, typically requiring heat.
-
Basic hydrolysis : Uses NaOH or KOH, often under reflux.
-
-
Product : rel-(1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid.
-
Relevance : Critical for synthesizing derivatives such as amides or nitriles .
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines, alcohols) to form amides or alternative esters. This reactivity is driven by the electrophilic carbonyl carbon.
-
Mechanism :
-
Nucleophilic attack on the carbonyl carbon, followed by elimination of the ethoxide group.
-
Example: Reaction with methylamine (CH₃NH₂) yields the corresponding amide.
-
-
Conditions :
-
Often catalyzed by bases like DMAP or pyridine.
-
Requires polar aprotic solvents (e.g., DMF, THF).
-
-
Applications : Widely used in medicinal chemistry to diversify functional groups .
Benzyl Group Reactivity
The benzyl substituent may undergo hydrogenolysis or substitution reactions, though its stability under standard conditions limits reactivity.
-
Hydrogenolysis :
-
Removal of the benzyl group via catalytic hydrogenation (e.g., H₂/Pd-C).
-
Produces a secondary amine or carboxylic acid, depending on the reaction environment.
-
-
Substitution :
-
Potential for electrophilic substitution (e.g., nitration) if activating groups are present.
-
Limited due to the benzyl group’s aromatic stability.
-
Cyclization and Rearrangement
While not directly observed in the target compound, structural analogs in the azabicyclo family undergo cyclization via photochemical or radical-mediated pathways.
-
Photocatalytic [2+2] Cycloaddition :
-
Regioselectivity :
Functional Group Transformations
The carboxylate ester can be converted into diverse derivatives:
-
Amide formation : Via nucleophilic substitution with amines.
-
Nitrile synthesis : Using reagents like PCl₅ or DCC/DMAP.
-
Reduction : To form alcohols (e.g., LiAlH₄), though the ester’s stability under such conditions may require optimization .
Table 1: Ester Hydrolysis Comparison
| Condition | Reagent | Product | Key Feature |
|---|---|---|---|
| Acidic | H₂SO₄, H₂O | Carboxylic acid | Requires prolonged heating |
| Basic | NaOH, EtOH | Sodium carboxylate | Faster reaction rate |
Table 2: Nucleophilic Acyl Substitution
| Nucleophile | Product | Catalyst/Conditions |
|---|---|---|
| CH₃NH₂ | Amide derivative | DMAP, THF, rt |
| R-OH | Alternative ester | Pyridine, reflux |
Research Findings
-
Stereochemical Influence : The rigid (1R,4S,7R) stereochemistry likely stabilizes intermediates during reactions, influencing regio- and stereoselectivity .
-
Biological Relevance : Structural analogs in the azabicyclo family exhibit neuroactive properties, suggesting potential for the target compound in medicinal chemistry.
-
Synthetic Flexibility : The ester group provides a versatile handle for derivatization, enabling the exploration of diverse pharmacophores .
Scientific Research Applications
Synthetic Routes
The synthesis of rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of the benzyl group via nucleophilic substitution.
- Esterification to yield the final product.
Biological Activities
Preliminary studies indicate that this compound may exhibit various pharmacological activities, particularly in:
- CNS Interaction : Binding affinity studies have shown potential interactions with receptors in the central nervous system, which could inform future drug design strategies.
- Antitumor Activity : Research suggests that derivatives of this compound may inhibit tumor cell growth and induce apoptosis in specific cancer cell lines.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for various applications:
- Pharmacological Agents : Its potential as a drug candidate for treating neurological disorders and certain cancers is under investigation.
- Chemical Probes : The compound can serve as a chemical probe to study biological pathways and receptor interactions.
Case Study 1: CNS Receptor Binding Affinity
A study evaluated the binding affinity of this compound to various CNS receptors using radiolabeled ligands and competition assays. Results indicated significant binding to dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and schizophrenia.
Case Study 2: Antitumor Efficacy
In vitro assays were conducted on human tumor cell lines (e.g., AGS and CaCo-2) to assess the antitumor efficacy of derivatives of this compound. The findings demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations below toxic levels.
Mechanism of Action
The mechanism of action of rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Research Implications
- Stereochemistry : The (1R,4S,7R) configuration in the target compound likely confers unique binding affinities compared to stereoisomers, as seen in the contrasting properties of (1R,2S,4R)-ethyl 1-azabicyclo[...] .
- Functional Groups : Benzyl and ethyl ester groups balance lipophilicity and metabolic stability, whereas carboxylic acid derivatives (e.g., CAS 1431365-56-8) prioritize solubility .
- Pharmacological Potential: Derivatives with extended moieties (e.g., isoxazole-propanoyl) demonstrate the scaffold’s versatility in drug design .
Biological Activity
rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate, also known as ANTI-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.34 g/mol
- CAS Number : 745836-32-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Antiviral Activity
Studies have shown that derivatives of azabicyclo compounds exhibit antiviral properties. For instance, compounds structurally related to this compound have demonstrated efficacy against viral infections by inhibiting viral replication through interference with viral entry mechanisms or replication processes .
Anticancer Properties
Research has also explored the anticancer potential of this compound and its analogs. In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The structure-function relationship suggests that modifications in the azabicyclo framework can enhance cytotoxicity against various cancer types.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound. It is hypothesized that this compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress . Such properties could be beneficial in the context of neurodegenerative diseases.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral activity of several azabicyclo derivatives against influenza virus strains. The results indicated that this compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5 | Viral entry inhibition |
| Control (Standard antiviral) | 3 | Viral replication inhibition |
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was found to induce significant cell death through apoptosis at concentrations above 10 µM . The study highlighted the importance of structural modifications for enhancing anticancer efficacy.
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| HeLa | 10 | 45% |
| MCF-7 | 20 | 30% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the bicyclo[2.2.1]heptane core in rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate?
- Answer : The bicyclic framework can be synthesized via intramolecular cycloaddition or ring-closing metathesis. For stereochemical control, chiral auxiliaries or enantioselective catalysis are critical. A validated approach involves using trans-4-hydroxy-L-proline as a starting material, followed by sequential protection, cyclization, and deprotection steps to establish the 2-azabicyclo[2.2.1]heptane scaffold . Protective groups like tert-butyl carbamate (Boc) or benzyl ethers are often employed to stabilize intermediates .
Q. Which analytical techniques are essential for verifying the structural integrity and enantiomeric purity of this compound?
- Answer :
- NMR Spectroscopy : 1H/13C NMR (including 2D techniques like COSY and NOESY) confirms regiochemistry and stereochemistry. For example, coupling constants in the bicyclic system help distinguish endo/exo configurations .
- Chiral HPLC or SFC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) under optimized mobile-phase conditions.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How should researchers handle hazardous intermediates (e.g., azides, reactive electrophiles) during synthesis?
- Answer : Follow strict safety protocols:
- Use explosion-proof equipment for azide reactions .
- Employ respiratory protection (P95/P100 filters) and fume hoods when handling volatile intermediates .
- Quench reactive species (e.g., excess hydrides) with controlled alcohol addition.
Advanced Research Questions
Q. What strategies mitigate stereochemical inversion during functionalization of the bicyclo[2.2.1]heptane scaffold?
- Answer :
- Low-temperature reactions : Reduce thermal racemization (e.g., -78°C for lithiation steps).
- Bulky directing groups : Use tert-butyl or trityl groups to shield reactive sites and preserve stereochemistry .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
Q. How can conflicting NOE (Nuclear Overhauser Effect) data in bicyclic intermediates be resolved?
- Answer :
- Perform variable-temperature NMR to assess conformational flexibility.
- Validate with X-ray crystallography to unambiguously assign stereochemistry. For example, X-ray structures of related 7-oxabicyclo[2.2.1]heptane derivatives confirm endo/exo preferences .
- Use DFT calculations to model steric interactions and predict NOE correlations.
Q. What experimental designs optimize yield in multi-step syntheses involving ring strain?
- Answer :
- Stepwise ring closure : Prioritize forming the smaller ring first (e.g., 5-membered) to minimize strain.
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while reducing side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in strained systems .
Q. How does the benzyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Answer :
- Steric hindrance : The benzyl group directs reactions to less hindered positions (e.g., axial vs. equatorial attack).
- Electronic effects : The electron-rich aromatic ring activates adjacent sites for electrophilic substitution.
- Comparative studies : Replace benzyl with methyl or allyl groups to assess substituent effects on reaction rates .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental [α]D (optical rotation) values be addressed?
- Answer :
- Purify intermediates : Use recrystallization or preparative HPLC to remove chiral impurities.
- Re-evaluate solvent polarity : Optical rotation is solvent-dependent; compare values in identical solvents (e.g., CHCl3 vs. MeOH).
- Verify enantiomeric excess (ee) : Use chiral derivatizing agents (e.g., Mosher’s acid) for accurate ee determination.
Q. What causes inconsistent biological activity data across studies, and how can this be resolved?
- Answer :
- Purity verification : Trace solvents (e.g., DMSO) or residual catalysts (e.g., Pd) may interfere; use ICP-MS or TGA to detect contaminants.
- Standardize assays : Use cell lines with consistent expression levels of target receptors.
- Control stereochemistry : Ensure biological testing uses enantiomerically pure samples (>98% ee).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
